molecular formula C19H13F3N2O3 B11506659 Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide

Cat. No.: B11506659
M. Wt: 374.3 g/mol
InChI Key: KXICJZRPOKOMAT-UHFFFAOYSA-N
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Description

N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a trifluoromethyl group, a benzamido group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, followed by amide bond formation and cyclization to form the furan ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamido and furan-2-carboxamide moieties can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzamides and furan derivatives, such as:

Uniqueness

N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C19H13F3N2O3

Molecular Weight

374.3 g/mol

IUPAC Name

N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)13-9-7-12(8-10-13)17(25)23-14-4-1-2-5-15(14)24-18(26)16-6-3-11-27-16/h1-11H,(H,23,25)(H,24,26)

InChI Key

KXICJZRPOKOMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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